2-Bromo-5-(difluoromethyl)-1,3-thiazole
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Overview
Description
2-Bromo-5-(difluoromethyl)-1,3-thiazole is an organobromine compound featuring a thiazole ring substituted with bromine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethyl)-1,3-thiazole typically involves the bromination of 5-(difluoromethyl)-1,3-thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of reagents.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiazolidines under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines and other reduced thiazole derivatives.
Scientific Research Applications
2-Bromo-5-(difluoromethyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceuticals, including as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism by which 2-Bromo-5-(difluoromethyl)-1,3-thiazole exerts its effects is largely dependent on its interaction with biological targets. The bromine and difluoromethyl groups enhance its reactivity and ability to form covalent bonds with nucleophilic sites in enzymes or receptors. This can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)-1,3-thiazole: Similar in structure but with a trifluoromethyl group, which can alter its reactivity and biological activity.
2-Chloro-5-(difluoromethyl)-1,3-thiazole:
5-(Difluoromethyl)-1,3-thiazole: Lacks the bromine atom, which can significantly affect its chemical properties and uses.
Uniqueness: 2-Bromo-5-(difluoromethyl)-1,3-thiazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity profiles.
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGAEFJUWTZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785449-20-8 |
Source
|
Record name | 2-bromo-5-(difluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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